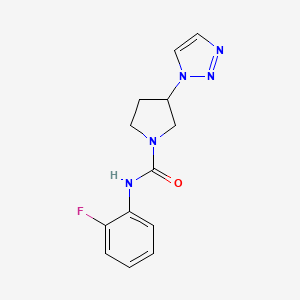

N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

描述

属性

IUPAC Name |

N-(2-fluorophenyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5O/c14-11-3-1-2-4-12(11)16-13(20)18-7-5-10(9-18)19-8-6-15-17-19/h1-4,6,8,10H,5,7,9H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRNKQXJAGUJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide typically involves a multi-step process:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

-

Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

-

Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a variety of methods, including the reduction of pyrrole derivatives or the cyclization of appropriate precursors.

-

Coupling Reactions: : The final step involves coupling the triazole and pyrrolidine intermediates with the fluorophenyl group, typically using amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

-

Reduction: : Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidized Derivatives: Various oxidized forms of the triazole ring.

Reduced Derivatives: Amines derived from the reduction of the carboxamide group.

Substituted Derivatives: Compounds with different substituents on the fluorophenyl ring.

科学研究应用

Anticancer Applications

N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has shown promising results in anticancer research:

- Mechanism of Action : Compounds containing triazole rings have been demonstrated to interact with enzymes and proteins involved in cancer cell proliferation. For instance, studies indicate that triazole derivatives can inhibit the Notch-Akt signaling pathway, which is often dysregulated in cancer cells .

- Case Studies : In vitro studies have reported that similar triazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . These findings suggest that this compound may possess similar anticancer properties.

Antimicrobial Activity

The compound's structure suggests potential applications in combating bacterial infections:

- Broad-Spectrum Activity : Triazole-containing compounds have been recognized for their antibacterial properties. Research indicates that derivatives of 1,2,3-triazoles can exhibit significant activity against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anti-Tubercular Potential

Recent studies have highlighted the potential of triazole derivatives as anti-tubercular agents:

- Bioactivity Against Mycobacterium tuberculosis : Research has shown that compounds with triazole moieties can inhibit the growth of Mycobacterium tuberculosis. For example, certain synthesized triazole derivatives demonstrated strong minimum inhibitory concentration (MIC) values against this pathogen . This positions this compound as a candidate for further development in tuberculosis treatment.

作用机制

The mechanism of action of N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the pyrrolidine carboxamide moiety can influence its pharmacokinetic properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Compounds Analyzed :

Compound 1a (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate)

N-(2,3,4-Trifluoro-phenyl)pyrrolidine-1-carboxamide

N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

N-(2,6-difluorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide

Table 1: Structural and Functional Comparisons

Stability and Degradation Profiles

- Compound 1a: Exhibits instability in simulated gastric fluid (SGF), likely due to the oxazolidinone ring’s susceptibility to hydrolysis under acidic conditions .

- Target Compound: While stability data are unavailable, the absence of an oxazolidinone group (unlike 1a) may confer better resistance to degradation in SGF.

Electronic and Steric Effects of Fluorine Substitution

- Fluorophenyl vs.

Heterocyclic Moieties and Binding Interactions

Crystallographic and Conformational Insights

- N-(2,3,4-Trifluoro-phenyl)pyrrolidine : X-ray data () reveal a planar pyrrolidine ring with C–F bond lengths of 1.35–1.38 Å, suggesting strong electron-withdrawing effects. The target compound’s single fluorine may allow greater conformational flexibility, optimizing binding pocket interactions .

- Software for Structural Analysis : SHELXL () is widely used for refining such structures, ensuring accuracy in bond angle and torsion angle calculations .

生物活性

N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrrolidine ring, a triazole moiety, and a fluorophenyl group. The presence of the triazole ring is particularly significant as it is known for its bioisosteric properties, which allow it to mimic other functional groups in biological systems.

| Component | Description |

|---|---|

| IUPAC Name | N-(2-fluorophenyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide |

| Molecular Formula | C13H14FN5O |

| Molecular Weight | 253.28 g/mol |

| CAS Number | 2034305-14-9 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various pharmacological effects, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth by interfering with cellular signaling pathways.

- Antifungal Properties : Its structure allows for effective binding to fungal enzymes, potentially leading to the development of new antifungal agents.

- Antibacterial Effects : Similar compounds have demonstrated antibacterial activity against resistant strains of bacteria.

Anticancer Activity

Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. For instance, a study indicated that derivatives of triazoles exhibited low multidrug resistance and high bioavailability, making them suitable candidates for anticancer drug development . The unique electronic properties imparted by the fluorine atom enhance the compound's stability and reactivity compared to other halogenated analogs .

Antifungal Activity

The antifungal potential of this compound has been explored in various studies. Compounds with similar structures have shown significant antifungal activity against strains such as Candida albicans and non-albicans species . The mechanism often involves inhibition of fungal enzymes critical for cell wall synthesis.

Antibacterial Effects

The antibacterial properties of related compounds have been documented extensively. For example, pyrrole-based derivatives have been reported to possess potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL . This suggests that this compound may exhibit similar or enhanced antibacterial properties.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| N-(2-chlorophenyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide | Moderate anticancer activity |

| N-(2-bromophenyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide | Lower antifungal efficacy |

| N-(2-methylphenyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide | Enhanced antibacterial properties |

常见问题

Basic: What are the established synthetic routes for N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide?

The synthesis typically involves two key steps:

- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is used to introduce the 1,2,3-triazole moiety. Terminal alkynes react with azides under catalytic Cu(I) conditions (e.g., sodium ascorbate and CuSO₄) to yield regioselective 1,4-substituted triazoles .

- Carboxamide Coupling : The pyrrolidine-carboxamide core is formed via amide bond formation between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, coupling 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl chloride with 2-fluoroaniline under basic conditions (e.g., Et₃N or DIPEA) .

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NOESY NMR or X-ray crystallography .

Basic: How is the structural integrity of this compound validated?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ ~7.0–7.5 ppm), triazole (δ ~7.8–8.3 ppm), and pyrrolidine protons (δ ~2.5–4.0 ppm). Compare with computed shifts using DFT methods .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1640–1680 cm⁻¹) and triazole C-N stretches (~1450–1500 cm⁻¹) .

- X-ray Crystallography : Refine crystal structures using SHELXL for precise bond-length/angle analysis. Note potential challenges with disordered fluorine atoms requiring high-resolution data .

Advanced: How can researchers optimize reaction yields when synthesizing the triazole moiety?

- Experimental Design :

- Troubleshooting Low Yields :

Advanced: How to resolve contradictions in biological activity data across studies?

- Methodological Pitfalls :

- Purity Verification : Contradictions may arise from impurities (e.g., residual Cu). Validate purity via HPLC (>95%) and ICP-MS for metal traces .

- Stereochemical Effects : If the pyrrolidine ring has chiral centers, confirm enantiopurity using chiral HPLC or circular dichroism. Racemic mixtures may exhibit mixed activity profiles .

- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., kinase panels) with cell-based viability assays to distinguish direct target engagement vs. off-target effects .

Advanced: What computational strategies are effective for target identification?

- Molecular Docking : Use programs like AutoDock Vina to model interactions with kinases (e.g., EGFR or Aurora kinases) due to the triazole’s affinity for ATP-binding pockets. Validate docking poses with MD simulations .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position on phenyl, triazole substituents) with activity data to guide SAR studies .

Data Interpretation : Cross-validate computational predictions with SPR (surface plasmon resonance) binding assays to confirm hit rates .

Advanced: How to design experiments for analyzing metabolic stability?

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates formed via triazole oxidation .

- In Vivo Correlations : Compare plasma half-life (t₁/₂) in rodent models with microsomal data to prioritize compounds for PK studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。